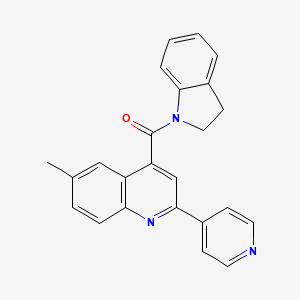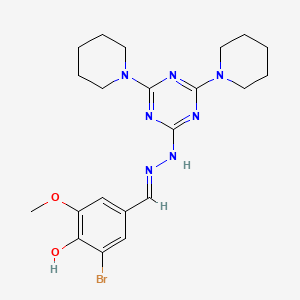![molecular formula C18H20N4O2 B6071565 5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)
5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and chemistry. This compound is also known as MP-10 and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of MP-10 is not yet fully understood. However, it has been found to interact with various receptors in the brain, including the dopamine and serotonin receptors. It has also been found to modulate the activity of certain enzymes in the brain, which may contribute to its observed effects.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. It has also been found to modulate the release of certain neurotransmitters in the brain, including dopamine and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP-10 in laboratory experiments is its unique biochemical and physiological effects, which make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on MP-10. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new pain medications. Further research is also needed to better understand its exact mechanism of action and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 2-pyrazinecarboxylic acid with 1-(2-phenylethyl)pyrrolidine-3,4-dione and methylamine. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The yield of MP-10 varies depending on the specific synthesis method used.
Aplicaciones Científicas De Investigación
MP-10 has been studied extensively for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-10-20-16(11-19-13)18(24)21-15-9-17(23)22(12-15)8-7-14-5-3-2-4-6-14/h2-6,10-11,15H,7-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYNBDJLABYUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6071487.png)
![2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B6071501.png)
![(4-chlorophenyl)[1-(3,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6071518.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6071522.png)

![N-[4-(anilinocarbonyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B6071538.png)

![1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6071546.png)

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)